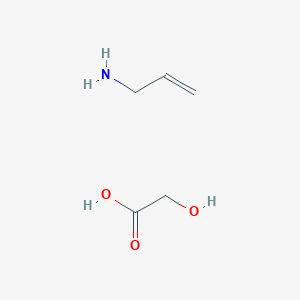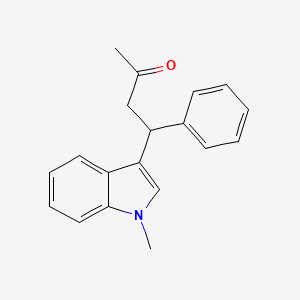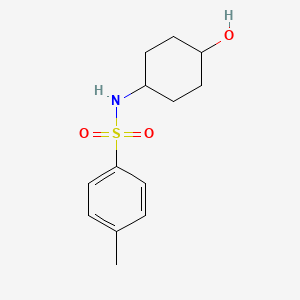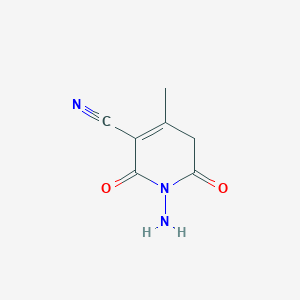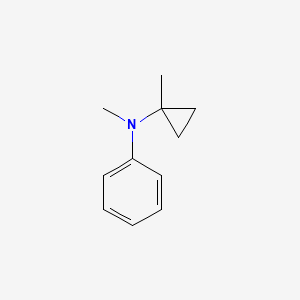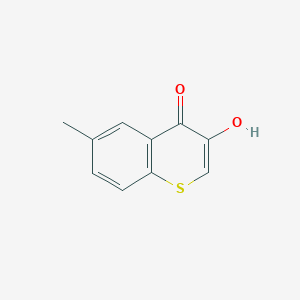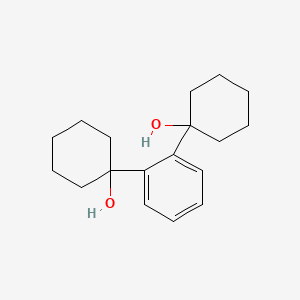
Cyclohexanol, 1,1'-(1,2-phenylene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 1,1’-(1,2-phenylene)bis- is an organic compound with the molecular formula C18H26O2. This compound is characterized by the presence of two cyclohexanol groups connected via a phenylene bridge. It is a colorless, viscous liquid with a camphor-like odor and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1,1’-(1,2-phenylene)bis- can be synthesized through several methods. One common method involves the reaction of cyclohexanol with a phenylene dihalide under basic conditions. The reaction typically proceeds as follows:
Reactants: Cyclohexanol and 1,2-dihalobenzene.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: An organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Conditions: The reaction mixture is heated to a temperature of around 100-150°C for several hours.
The product is then purified through distillation or recrystallization to obtain pure Cyclohexanol, 1,1’-(1,2-phenylene)bis-.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanol, 1,1’-(1,2-phenylene)bis- may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanol, 1,1’-(1,2-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: Cyclohexanone, 1,1’-(1,2-phenylene)bis- or cyclohexanecarboxylic acid, 1,1’-(1,2-phenylene)bis-.
Reduction: Cyclohexane, 1,1’-(1,2-phenylene)bis-.
Substitution: Cyclohexyl chloride, 1,1’-(1,2-phenylene)bis-.
Aplicaciones Científicas De Investigación
Cyclohexanol, 1,1’-(1,2-phenylene)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of Cyclohexanol, 1,1’-(1,2-phenylene)bis- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, the phenylene bridge provides rigidity to the molecule, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simpler analog with a single hydroxyl group attached to a cyclohexane ring.
Phenol: Contains a hydroxyl group attached to a benzene ring.
Cyclohexanone: An oxidized form of cyclohexanol with a ketone functional group.
Uniqueness
Cyclohexanol, 1,1’-(1,2-phenylene)bis- is unique due to the presence of two cyclohexanol groups connected via a phenylene bridge. This structure imparts distinct chemical and physical properties, making it valuable in specific applications where rigidity and multiple functional groups are required.
Propiedades
Número CAS |
500206-24-6 |
|---|---|
Fórmula molecular |
C18H26O2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-[2-(1-hydroxycyclohexyl)phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C18H26O2/c19-17(11-5-1-6-12-17)15-9-3-4-10-16(15)18(20)13-7-2-8-14-18/h3-4,9-10,19-20H,1-2,5-8,11-14H2 |
Clave InChI |
WMSCDGRYBMTLMK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC=CC=C2C3(CCCCC3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


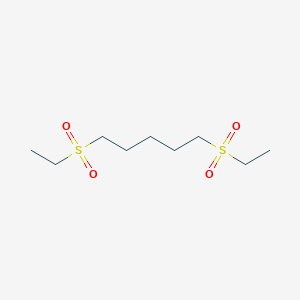
![1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14246010.png)
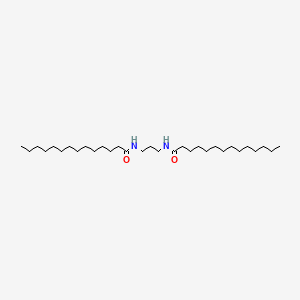
![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
silane](/img/structure/B14246024.png)
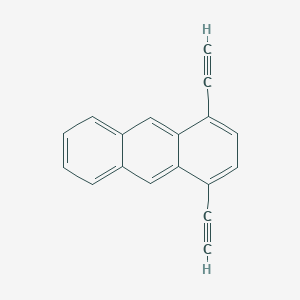
![N,N',N''-Tris[3-(dimethylamino)propyl]guanidine](/img/structure/B14246032.png)
